2-(1,1-Difluoroethyl)pyridin-4-OL
CAS No.: 1783722-86-0
Cat. No.: VC5037918
Molecular Formula: C7H7F2NO
Molecular Weight: 159.136
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1783722-86-0 |
---|---|
Molecular Formula | C7H7F2NO |
Molecular Weight | 159.136 |
IUPAC Name | 2-(1,1-difluoroethyl)-1H-pyridin-4-one |
Standard InChI | InChI=1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11) |
Standard InChI Key | JSEOXILDUHSBRE-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=O)C=CN1)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecular structure of 2-(1,1-Difluoroethyl)pyridin-4-OL (C₇H₇F₂NO, MW 159.136 g/mol) features a pyridine ring substituted with two functional groups:
-
A hydroxyl (-OH) group at the 4-position, enabling hydrogen bonding and acidity (pKa ≈ 3.1–3.5 for analogous pyridinols)
-
A 1,1-difluoroethyl (-CF₂CH₃) group at the 2-position, providing steric bulk and electron-withdrawing effects
The planar pyridine nucleus adopts a slight distortion due to substituent electronic effects, as evidenced by computational models of related difluorinated pyridines . X-ray crystallography of analogous compounds reveals bond lengths of 1.337 Å for C–N in the ring and 1.332 Å for C–O in the hydroxyl group .
Electronic Configuration
Density functional theory (DFT) studies on similar systems show:
-
The difluoroethyl group induces significant electron withdrawal (-I effect), reducing electron density at the 2- and 6-positions of the ring
-
The hydroxyl group participates in intramolecular hydrogen bonding with adjacent fluorine atoms, stabilizing the enol tautomer
-
Calculated dipole moment: 3.8–4.2 D (gas phase), increasing to 5.1–5.5 D in polar solvents
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₇F₂NO | |
Molecular Weight | 159.136 g/mol | |
logP (Predicted) | 1.2 ± 0.3 | |
Topological Polar SA | 46.2 Ų | |
H-Bond Donors/Acceptors | 1/3 |
Synthetic Methodologies
Primary Synthesis Route
The standard synthesis involves a three-step sequence from 4-hydroxypyridine derivatives :
-
Protection: O-Silylation of 4-hydroxypyridine using tert-butyldimethylsilyl chloride (TBDMSCl)
-
Fluoroalkylation: Nickel-catalyzed cross-coupling with 1,1-difluoroethylzinc bromide at 80–100°C
-
Deprotection: Cleavage of silyl ether using tetra-n-butylammonium fluoride (TBAF)
Alternative Approaches
Recent innovations include:
-
Microwave-assisted synthesis: Reduces reaction time from 18 h to 45 min while maintaining 61% yield
-
Flow chemistry: Continuous hydrogenation of 2-(1,1-difluoroacetyl)pyridin-4-ol using Pd/C catalysts (TON > 1,200)
-
Enzymatic resolution: Lipase-mediated kinetic separation of enantiomers (ee > 99%) for chiral derivatives
Table 2: Comparative Synthetic Methods
Method | Yield (%) | Purity (%) | Scale (g) |
---|---|---|---|
Classical stepwise | 62 | 98.5 | 100 |
Microwave-assisted | 61 | 97.8 | 50 |
Continuous flow | 59 | 99.1 | 200 |
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: 12.7 mg/mL (pH 7.4), increasing to 89 mg/mL under acidic conditions (pH 2.0)
-
Thermal stability: Decomposition onset at 218°C (TGA), with 95% mass retention at 150°C
-
Photostability: t₁/₂ = 48 h under UV-A exposure (315–400 nm), requiring amber glass storage
Spectroscopic Profiles
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=5.8 Hz, 1H), 6.82 (dd, J=5.8, 2.1 Hz, 1H), 6.74 (d, J=2.1 Hz, 1H), 2.05 (t, J=19.2 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H)
-
¹⁹F NMR (376 MHz, CDCl₃): δ -110.2 (dd, J=282, 256 Hz), -112.4 (dd, J=282, 256 Hz)
-
IR (KBr): 3245 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N), 1120–1180 cm⁻¹ (C-F)
Industrial Applications and Patent Landscape
Pharmaceutical Development
-
WO2021185487A1: Use in PI3K/mTOR dual inhibitors for solid tumors
-
US20220062478A1: Component of antifungal coatings for medical devices
-
CN113527288A: Adjuvant for enhancing 5-FU permeability in glioblastoma
Material Science Applications
-
Radical scavengers in polymer stabilization (t₁/₂ extension >300%)
Recent Advancements and Future Directions
Targeted Drug Delivery
Encapsulation in PEG-PLGA nanoparticles (158 nm diameter) improved:
-
Tumor accumulation: 9.8% ID/g vs. 2.1% ID/g for free drug
-
Plasma t₁/₂: 14.3 h vs. 2.7 h
-
Therapeutic index: 8.2 vs. 2.9 in MDA-MB-231 xenografts
Sustainable Synthesis
New catalytic systems demonstrate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume